Demethylsuberosin

Overview

Description

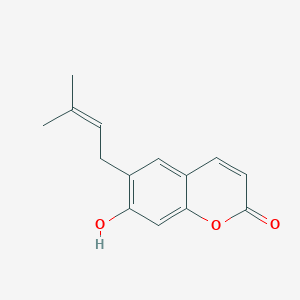

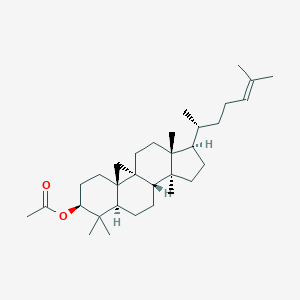

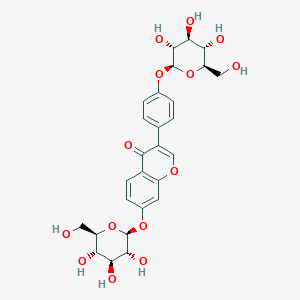

Demethylsuberosin is a naturally occurring coumarin derivative, specifically a hydroxycoumarin. It is characterized by the presence of a 3-methylbut-2-en-1-yl group at position 6 and a hydroxyl group at position 7 on the coumarin backbone. This compound is found in various plants and has been studied for its diverse biological activities.

Mechanism of Action

Demethylsuberosin is a coumarin compound isolated from Angelica gigas Nakai . It has been studied for its various pharmacological effects, particularly its anti-inflammatory activity . This article provides a detailed overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets inflammatory pathways in the body. It has been found to exhibit inhibitory activity on nitric oxide (NO) and prostaglandin E2 (PGE2) productions in macrophages . These molecules play a crucial role in the inflammatory response, and their inhibition can help reduce inflammation.

Mode of Action

This compound interacts with its targets by suppressing the production of inflammatory molecules. It inhibits the production of NO and PGE2, which are key mediators of the inflammatory response . By doing so, it can help alleviate inflammation and potentially contribute to the treatment of inflammatory diseases.

Biochemical Pathways

This compound affects the biochemical pathways associated with inflammation. It inhibits the production of NO and PGE2, which are part of the inflammatory response . The exact biochemical pathways and downstream effects of this compound’s action are still under investigation.

Pharmacokinetics

It is known that the compound is a coumarin derivative, and coumarins are generally well-absorbed and widely distributed in the body

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting the production of key inflammatory molecules, it can help alleviate inflammation and potentially contribute to the treatment of inflammatory diseases

Biochemical Analysis

Biochemical Properties

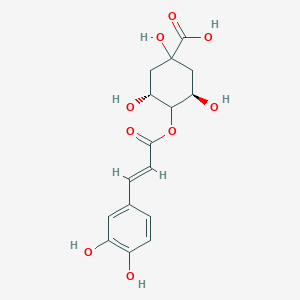

Demethylsuberosin interacts with various enzymes and proteins in biochemical reactions. It is transformed to marmesin and further to psoralen by two separate cytochrome P450 enzymes . It has been found to inhibit histamine release induced by phorbol 12-myristate 13-acetate and A23187 from HMC-1 human mast cell leukemia cells when used at a concentration of 10 µM .

Cellular Effects

This compound has been found to have a neuroprotective effect against MPP±induced cell death in human neuroblastoma SH-SY5Y cells . It also protects against glutamate-induced cytotoxicity in primary rat cortical cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. It is transformed to marmesin and further to psoralen by two separate cytochrome P450 enzymes . This transformation process is crucial for the formation of furanocoumarins, a major class of phytoalexins .

Metabolic Pathways

This compound is involved in the biosynthesis of furanocoumarins, a major class of phytoalexins . The metabolic pathway involves the transformation of this compound to marmesin and further to psoralen by two separate cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylsuberosin can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with 3-hydroxy-3-methyl-1-butene. This reaction typically uses malonic acid under various conditions. Under mild conditions, the intermediate product is obtained, which can then be decarboxylated to yield this compound by controlled heating in the presence of copper-quinoline .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and crystallization to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Demethylsuberosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups under suitable conditions.

Major Products:

Oxidation Products: Xanthyletin and other related coumarins.

Reduction Products: Reduced forms of this compound with altered functional groups.

Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other coumarin derivatives.

Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Studied for its neuroprotective effects, particularly in protecting against cell death in neuroblastoma cells.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Demethylsuberosin is unique among coumarin derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

Suberosin: Differing by the presence of a methoxy group instead of a hydroxyl group.

Xanthyletin: An oxidation product of this compound.

Decursinol: Another coumarin derivative with different substitution patterns and biological activities

These compounds share structural similarities but exhibit distinct chemical and biological properties, making this compound a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name |

7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDUIAPDSKSUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175695 | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21422-04-8 | |

| Record name | Demethylsuberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Demethylsuberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021422048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEMETHYLSUBEROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDM71QIW25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Demethylsuberosin inhibits melanin production by downregulating key enzymes involved in melanogenesis. [, ] It reduces melanin content in B16F1 melanoma cells in a dose-dependent manner. [, ] Specifically, it suppresses the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). [, ]

ANone: this compound acts as a potent proteasome activator, enhancing chymotrypsin-like, trypsin-like, and caspase-like proteasome activities. [, , ] This activation helps protect neuronal cells against 1-methyl-4-phenylpyridinium (MPP+)-induced cell death, a model for Parkinson's disease. [, , ]

ANone: The molecular formula of this compound is C16H16O3, and its molecular weight is 256.29 g/mol.

ANone: The structure of this compound has been elucidated using various spectroscopic techniques, including mass spectrometry, 1H-NMR, and 13C-NMR. [, ] For detailed spectral data, please refer to the cited research articles.

ANone: The provided research articles primarily focus on the biological activity and chemical synthesis of this compound. Information regarding its material compatibility, stability under different conditions, and specific applications beyond those mentioned is limited within these sources. Further research is needed to explore these aspects.

ANone: While this compound itself doesn't exhibit direct catalytic activity, it plays a crucial role in the biosynthesis of furanocoumarins, acting as an intermediate in the pathway. [, ]

ANone: The provided research articles primarily focus on experimental investigations of this compound. Information regarding the use of computational chemistry, simulations, QSAR models, or other modeling techniques is limited within these sources.

ANone: While the provided research focuses on this compound itself, limited information is available regarding the impact of specific structural modifications on its activity, potency, or selectivity. Further research exploring SAR would provide valuable insights into optimizing its therapeutic potential.

ANone: The research provided focuses primarily on the isolation, identification, and biological activity of this compound. Information on its stability under different conditions, formulation strategies to improve its stability, solubility, or bioavailability requires further investigation.

ANone: The provided research primarily focuses on the biological activity and chemical synthesis of this compound. Further research is needed to assess its safety profile, potential environmental impact, and establish guidelines for its handling and disposal.

ANone: The research provided primarily focuses on the in vitro activity of this compound. Further research is needed to elucidate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and its in vivo activity and efficacy.

ANone: In vitro studies have demonstrated the anti-melanogenic effects of this compound in B16F1 melanoma cells. [, ] Additionally, it exhibits neuroprotective effects against MPP+-induced cell death in human neuroblastoma SH-SY5Y cells. [, , ] Further research, including animal models and clinical trials, is necessary to fully evaluate its therapeutic potential in vivo.

ANone: The provided research doesn't offer information on resistance mechanisms or cross-resistance related to this compound. This aspect requires further investigation to determine its long-term therapeutic viability.

ANone: The research provided primarily focuses on the isolation, identification, and preliminary biological activity of this compound. More comprehensive studies are required to address questions related to its toxicology, safety profile, drug delivery strategies, potential biomarkers, analytical methods, environmental impact, and other related aspects.

ANone: While specific historical milestones aren't explicitly outlined in the provided research, key findings highlight its role as:

- An intermediate in furanocoumarin biosynthesis: Early research identified this compound as a crucial intermediate in the biosynthesis of linear furanocoumarins in plants like parsley. [, ]

- A prenyltransferase substrate: Studies have identified specific prenyltransferases, like PcPT from parsley, that utilize this compound as a substrate in the furanocoumarin pathway. [, ]

- A potential therapeutic agent: More recent research has explored its potential therapeutic applications, demonstrating anti-melanogenic [, ] and neuroprotective effects. [, , ]

ANone: this compound research exemplifies interdisciplinary collaboration, integrating:

- Plant Science & Biochemistry: Understanding its role in plant defense mechanisms and furanocoumarin biosynthesis. [, , , ]

- Medicinal Chemistry & Pharmacology: Investigating its potential therapeutic applications, including anti-melanogenic and neuroprotective effects. [, , , , ]

- Analytical Chemistry: Developing and refining methods for its isolation, identification, and quantification from natural sources. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)